molecular formula C12H12N2O2 B602286 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid CAS No. 3157-27-5

3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid

Cat. No. B602286
CAS RN: 3157-27-5
M. Wt: 216.24
InChI Key:
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Description

The compound “3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring is a carboxylic acid group (-COOH) and a phenylethyl group (C6H5-CH2-CH2-). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a phenylethyl group, and a carboxylic acid group . The exact structure would depend on the specific positions of these groups on the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make it acidic, and the aromatic ring could contribute to its stability and possibly its color .

Scientific Research Applications

  • Catalysis and Synthesis : 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, a related compound, has been used as an effective catalyst in the synthesis of polyhydroquinoline derivatives. This method is valued for its simplicity, efficiency, and environmental friendliness (Khaligh, 2014).

  • Crystallography and Structural Analysis : Research on 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate, which is structurally related, highlights the detailed crystal structure and hydrogen bonding in these compounds (Wu, Liu, & Ng, 2005).

  • Polymers and Material Science : Studies on ω-(1-imidazolyl) and ω-[4(5)-imidazolyl]alkanoic acids, which are structurally similar, focus on their synthesis and grafting onto poly(vinylamine) for catalytic applications. These grafted compounds demonstrate significant potential in kinetics and catalysis (Tomko & Overberger, 1985).

  • Pharmaceutical Applications : The interaction of 1,2-diaminoimidazole with ethoxymethylene-containing derivatives has been studied for its pharmaceutical implications. This research contributes to the understanding of chemical reactions fundamental to drug development (Dmitry et al., 2015).

  • Coordination Chemistry : Research on manganese coordination polymers derived from carboxylphenyl-based imidazole-4,5-dicarboxylic acids explores their structures and thermal properties. These polymers demonstrate the versatile coordination abilities of imidazole-based ligands (Shi et al., 2015).

  • Optical Applications : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, structurally similar to the target compound, have been studied for their optical nonlinearity, indicating potential for optical limiting applications (Chandrakantha et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical application. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound could involve further exploration of its properties and potential applications. This could include research into its biological activity, its potential use in materials science, or its reactivity in various chemical reactions .

properties

IUPAC Name

3-(1-phenylethyl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-8-13-7-11(14)12(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYCCBLTSWHXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7036-56-8, 3157-27-5
Record name Desethyl-etomidate
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Record name NSC-168567
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Record name 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid
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Record name DESETHYL-ETOMIDATE
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Synthesis routes and methods

Procedure details

A mixture of 14.3 parts of (-)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid sodium salt, 1.9 parts of a 61.8% suspension of sodium hydride in mineral oil and 60 parts of hexamethylphosphoric triamide is stirred for 20 hours at 100° C. under Argon atmosphere. The mixture is allowed to cool to room temperature and poured onto 150 parts of water. The whole is washed three times with 200 parts of dichloromethane. The aqueous phase is neutralized (pH 7) with acetic acid and the product is allowed to crystallize. The product is filtered off, dried and recrystallized from ethanol, yielding (±)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid; m.p. 188° C.
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